ethyl 2-(1-(pyrazine-2-carbonyl)azetidine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate
Description
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Properties
IUPAC Name |
ethyl 2-[[1-(pyrazine-2-carbonyl)azetidine-3-carbonyl]amino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O4S/c1-2-27-17(26)11-3-4-13-14(11)21-18(28-13)22-15(24)10-8-23(9-10)16(25)12-7-19-5-6-20-12/h5-7,10-11H,2-4,8-9H2,1H3,(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKICTWXCBOFHMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC2=C1N=C(S2)NC(=O)C3CN(C3)C(=O)C4=NC=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(1-(pyrazine-2-carbonyl)azetidine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate is a complex organic compound with potential biological activities. Its unique structure suggests possible interactions with various biological targets, making it a candidate for pharmacological research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : C₁₈H₁₉N₅O₄S
- Molecular Weight : 401.4 g/mol
- CAS Number : 1396793-05-7
The structure includes a thiazole ring, a pyrazine moiety, and an azetidine derivative, which are known to enhance biological activity through diverse mechanisms.
1. Inhibition of Enzymatic Activity
Research indicates that compounds similar to this compound may exhibit inhibitory effects on various enzymes. For instance, studies on related thiazole derivatives have shown selective inhibition against carbonic anhydrase isoforms (hCA II), which is crucial in regulating pH and fluid balance in biological systems. The inhibition constants (K_i) for these compounds ranged from 57.7 to 98.2 µM, suggesting moderate potency against specific targets .
2. Antimicrobial Activity
Compounds containing thiazole and pyrazine rings have demonstrated significant antimicrobial properties. These structures can disrupt bacterial cell membranes or inhibit vital metabolic pathways. Preliminary studies suggest that this compound may possess similar properties, warranting further investigation into its efficacy against various pathogens.
3. Anti-inflammatory Effects
Some derivatives of thiazole compounds have been reported to exhibit anti-inflammatory effects by modulating cytokine production and inhibiting pro-inflammatory pathways. This compound may also influence these pathways due to its structural similarities with known anti-inflammatory agents.
Case Study 1: Carbonic Anhydrase Inhibition
A series of thiazole derivatives were synthesized and tested for their inhibition of carbonic anhydrase isoforms. The findings indicated that specific substitutions on the thiazole ring significantly enhanced inhibitory activity against hCA II while showing reduced activity against hCA I and tumor-associated isoforms (hCA IX and XII). This selective inhibition could provide insights into designing targeted therapies for conditions where hCA II is implicated .
Case Study 2: Antimicrobial Screening
In a study assessing the antimicrobial efficacy of various thiazole-containing compounds, several showed promising results against both Gram-positive and Gram-negative bacteria. The mechanism was hypothesized to involve disruption of bacterial cell wall synthesis or interference with metabolic enzymes essential for bacterial growth.
Data Summary
| Biological Activity | Target | K_i Value (µM) | Effectiveness |
|---|---|---|---|
| Carbonic Anhydrase Inhibition | hCA II | 57.7 - 98.2 | Moderate |
| Antimicrobial Activity | Various Bacteria | N/A | Promising |
| Anti-inflammatory Effects | Cytokine Modulation | N/A | Potential |
Q & A
Q. What are the key structural features of ethyl 2-(1-(pyrazine-2-carbonyl)azetidine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate that influence its pharmacological potential?
Methodological Answer: The compound’s pharmacological potential arises from its hybrid heterocyclic architecture:
- Pyrazine-2-carbonyl moiety : Enhances hydrogen-bonding interactions with biological targets (e.g., enzymes or receptors) due to its electron-deficient aromatic system .
- Azetidine ring : Introduces conformational rigidity, potentially improving target selectivity .
- Cyclopenta[d]thiazole core : Contributes to lipophilicity, aiding membrane permeability .
Q. Table 1: Structural Motifs and Functional Roles
Q. What are the standard protocols for synthesizing this compound, and how are critical intermediates purified?
Methodological Answer: Synthesis typically involves:
Azetidine-3-carboxylic acid activation : Use of coupling agents (e.g., EDCl/HOBt) to form the amide bond with the pyrazine carbonyl group .
Thiazole ring formation : Cyclocondensation of thiourea derivatives with α-haloketones under reflux .
Esterification : Ethyl ester introduction via acid-catalyzed alcoholysis .
Q. Purification Strategies :
Q. Table 2: Reaction Conditions for Key Steps
| Step | Reagents/Conditions | Yield Range | Purity (HPLC) |
|---|---|---|---|
| Amide coupling | EDCl, HOBt, DMF, 0°C → RT | 60-75% | 90-95% |
| Thiazole cyclization | Thiourea, EtOH, reflux | 50-65% | 85-90% |
Q. Which characterization techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify regiochemistry (e.g., azetidine vs. piperidine) and ester group integrity .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., distinguishing C₂₀H₂₂N₆O₃S vs. isomers) .
- HPLC-PDA : Assess purity (>98% for pharmacological assays) and detect trace by-products .
Advanced Research Questions
Q. How can researchers optimize reaction yields when synthesizing this compound, given conflicting literature protocols for similar analogs?
Methodological Answer:
- Design of Experiments (DOE) : Use fractional factorial designs to test variables (temperature, solvent polarity, catalyst loading) and identify critical factors .
- Computational Reaction Path Analysis : Apply quantum chemical calculations (e.g., DFT) to predict energy barriers for key steps ().
Q. Table 3: DOE Example for Amide Coupling Optimization
| Variable | Low Level | High Level | Optimal Condition |
|---|---|---|---|
| Temperature | 0°C | 25°C | 10°C |
| Solvent | DMF | THF | DMF |
| EDCl Equiv. | 1.2 | 2.0 | 1.5 |
Q. What strategies resolve contradictions in reported biological activity data for this compound across studies?
Methodological Answer:
Q. Table 4: Variables Influencing Bioactivity Data
| Variable | Impact | Mitigation Strategy |
|---|---|---|
| Cell line heterogeneity | Alters IC₅₀ | Use isogenic cell lines |
| Solubility in assay buffer | False negatives | Optimize DMSO concentration (<0.1%) |
Q. How can researchers design experiments to elucidate the compound’s mechanism of action using integrated computational and experimental approaches?
Methodological Answer:
Q. Table 5: Integrated Workflow for Mechanism Elucidation
| Step | Tool/Method | Output |
|---|---|---|
| Virtual screening | Schrödinger Suite | Top 10 predicted targets |
| Experimental validation | Fluorescence polarization | Kd values (nM range) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
